molecular formula C8H8N4 B13873865 N-phenyl-1,2,4-triazol-1-amine

N-phenyl-1,2,4-triazol-1-amine

Cat. No.: B13873865
M. Wt: 160.18 g/mol
InChI Key: JGNUEHAWRGWWMP-UHFFFAOYSA-N
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Description

N-phenyl-1,2,4-triazol-1-amine is a heterocyclic compound that belongs to the class of triazoles Triazoles are five-membered rings containing three nitrogen atoms and two carbon atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-phenyl-1,2,4-triazol-1-amine typically involves the reaction of phenylhydrazine with formamide under acidic conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the triazole ring. The reaction conditions often include heating the mixture to a temperature range of 100-150°C for several hours .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. Additionally, the use of catalysts and solvents that can be easily recycled is common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

N-phenyl-1,2,4-triazol-1-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of N-phenyl-1,2,4-triazol-1-amine involves its interaction with specific molecular targets. For example, in medicinal applications, it can inhibit the activity of certain enzymes by binding to their active sites. This binding can block the enzyme’s function, leading to therapeutic effects such as antiviral or anticancer activity . The compound’s ability to form hydrogen bonds and interact with various biological receptors is crucial for its activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-phenyl-1,2,4-triazol-1-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its phenyl group enhances its ability to interact with hydrophobic pockets in enzymes and receptors, making it a valuable scaffold in drug design .

Properties

Molecular Formula

C8H8N4

Molecular Weight

160.18 g/mol

IUPAC Name

N-phenyl-1,2,4-triazol-1-amine

InChI

InChI=1S/C8H8N4/c1-2-4-8(5-3-1)11-12-7-9-6-10-12/h1-7,11H

InChI Key

JGNUEHAWRGWWMP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NN2C=NC=N2

Origin of Product

United States

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